molecular formula C18H28N2O2 B4810529 2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE

2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE

Cat. No.: B4810529
M. Wt: 304.4 g/mol
InChI Key: ZWLMMZHESRPPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE is a complex organic compound with a unique structure that combines phenoxy, isopropyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE typically involves multiple steps. One common method includes the reaction of 2-isopropylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and piperazino groups are likely involved in binding interactions, while the isopropyl group may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenoxypropanolamines: These compounds share the phenoxypropanolamine backbone but differ in their substituents, leading to variations in their biological activity.

    Piperazine Derivatives: Compounds with piperazine rings are common in medicinal chemistry and can exhibit a wide range of pharmacological effects.

Uniqueness

2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)-2-(2-propan-2-ylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)15-8-6-7-9-16(15)22-18(3,4)17(21)20-12-10-19(5)11-13-20/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLMMZHESRPPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Reactant of Route 5
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Reactant of Route 6
2-(2-ISOPROPYLPHENOXY)-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.